![molecular formula C30H27N5S B11147716 (2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11147716.png)
(2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
The compound you’ve described is a complex organic molecule with a diverse range of applications. Its structure combines a pyrazole ring, a benzimidazole moiety, and a nitrile group. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
- The compound can be synthesized through various methods, including condensation reactions.
- One approach involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulfite as an oxidation agent in a solvent mixture .
- Another method employs metal-organic frameworks (MOFs), which are constructed by metal ions or clusters with organic ligands. MOFs have shown potential in various applications, including drug delivery and catalysis .
- While conventional solvothermal methods yield highly crystalline powders suitable for structural analysis, they are not ideal for large-scale industrial production due to harsh conditions and long reaction times .
- Spray-drying techniques have been used for specific MOFs, such as HKUST-1 (Cu-BTC), to obtain fine crystals .
Chemical Reactions Analysis
Reactions::
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Cyclization reactions of benzimidazolium salts can lead to the formation of related heterocyclic systems .
- Specific reagents and conditions depend on the desired reaction.
- For MOFs, metal ions, organic ligands, and solvents play crucial roles .
- The major products depend on the specific synthetic route and reaction conditions.
Scientific Research Applications
The compound (2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile exhibits a range of significant applications in scientific research, particularly in medicinal chemistry and biological activity. This article provides a detailed exploration of its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and benzimidazole derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases or other molecular targets that are crucial for cancer cell proliferation. For instance, a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that the target compound may share similar mechanisms of action.
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial efficacy against various pathogens. The incorporation of the sulfanyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. In laboratory tests, derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A case study involving a structurally similar compound revealed significant reductions in markers of inflammation in animal models, which could be extrapolated to predict similar effects for the target compound.
Neuroprotective Effects
Emerging research suggests that certain pyrazole and benzimidazole derivatives may provide neuroprotective benefits. These compounds can potentially modulate pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Preliminary studies indicate that they may protect neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Pyrazole derivatives | Inhibition of tumor growth |
Antimicrobial | Sulfanyl-containing compounds | Effective against Gram-positive/negative bacteria |
Anti-inflammatory | Pyrazole analogs | Reduction in inflammatory markers |
Neuroprotective | Benzimidazole derivatives | Protection against oxidative stress |
Table 2: Case Studies on Similar Compounds
Study Reference | Compound Studied | Methodology | Key Findings |
---|---|---|---|
Smith et al., 2020 | (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy... | In vitro assays on cancer cell lines | Significant reduction in cell viability |
Tanitame et al., 2004 | 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl) | Antimicrobial susceptibility testing | Effective against E. coli and P. aeruginosa |
Shen et al., 2011 | N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen... | Molecular docking studies | Potential inhibitor of 5-lipoxygenase |
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with molecular targets and pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
- Similar compounds include other benzimidazole derivatives, such as benzimidazole-5-carboxylic acid and their transition metal complexes .
- Uniqueness lies in the specific combination of pyrazole, benzimidazole, and nitrile functionalities.
Biological Activity
The compound (2Z)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that combines multiple functional groups, including a pyrazole ring, a benzimidazole moiety, and a nitrile group. Its structural characteristics suggest potential applications in medicinal chemistry, particularly for anticancer and antimicrobial activities.
Structural Features
The unique combination of structural elements in this compound may enhance its biological activity. The presence of the pyrazole and benzimidazole rings is often associated with various pharmacological effects, including antitumor and anti-inflammatory properties. The butylsulfanyl group may also contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar frameworks exhibit significant cytotoxicity against various cancer cell lines. For example, related pyrazole derivatives have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that certain pyrazole conjugates exhibited IC50 values as low as 2.13μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The structural motifs present in the compound may also contribute to antimicrobial properties. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity, potentially making them suitable candidates for developing new antibiotics .
The biological activity of this compound is likely mediated through interaction with specific molecular targets within cells. Molecular docking studies can provide insights into how the compound binds to proteins involved in cancer progression or microbial resistance mechanisms.
Synthesis and Evaluation
A study focused on synthesizing related pyrazole compounds highlighted their efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The synthesis typically involves multi-step reactions, including cyclization and functionalization processes.
In Silico Studies
In silico predictions have shown that compounds similar to this compound possess favorable drug-like properties, suggesting a good potential for further development in drug discovery .
Properties
Molecular Formula |
C30H27N5S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C30H27N5S/c1-3-4-18-36-26-16-14-22(15-17-26)29-24(21-35(33-29)25-10-6-5-7-11-25)19-23(20-31)30-32-27-12-8-9-13-28(27)34(30)2/h5-17,19,21H,3-4,18H2,1-2H3/b23-19- |
InChI Key |
IHNYQRYEHFCCCX-NMWGTECJSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5 |
Origin of Product |
United States |
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